

(4-Cyano-2-methylphenyl)boronic acid CAS number 313546-18-8

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Compound of Interest

Compound Name: (4-Cyano-2-methylphenyl)boronic acid

Cat. No.: B1591752

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An In-depth Technical Guide to **(4-Cyano-2-methylphenyl)boronic acid** (CAS 313546-18-8) for Advanced Synthesis

Section 1: Executive Summary and Strategic Overview

(4-Cyano-2-methylphenyl)boronic acid, with CAS number 313546-18-8, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.^{[1][2][3]} Its strategic value lies in the orthogonal reactivity of its three key functional groups: the boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions; the cyano group, a versatile electronic modifier and synthetic handle; and the methyl group, which imparts specific steric and electronic properties. This guide provides a comprehensive technical overview, from fundamental properties and synthesis to a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling, including mechanistic insights and field-proven protocols.

Section 2: Physicochemical Properties and Structural Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. **(4-Cyano-2-methylphenyl)boronic acid** is a solid at room temperature,

and like many boronic acids, it can exist in equilibrium with its cyclic anhydride, the corresponding boroxine.^[4]

Property	Value	Source(s)
CAS Number	313546-18-8	[5] [6] [7]
Molecular Formula	C ₈ H ₈ BNO ₂	[5] [6] [7]
Molecular Weight	160.97 g/mol	[6]
Melting Point	287-305 °C	[6]
Appearance	Solid	[6]
Synonyms	2-Methyl-4-cyanophenylboronic acid	[5] [6] [8]
InChI Key	RGCVYEO TYJCNOS-UHFFFAOYSA-N	[6]
SMILES	Cc1cc(ccc1B(O)O)C#N	[6]

Solubility and Stability

This compound exhibits solubility in polar organic solvents such as methanol and DMSO.^[9] A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. The presence of boroximes can impede reactivity in cross-coupling reactions.^[4] Therefore, it is often advisable to use the material as supplied from a reputable source or consider purification by recrystallization if reaction efficiency is compromised.^[4] Storage in a dry, cool environment is recommended to maintain its integrity.^[9] [\[10\]](#)

Spectroscopic Characterization

While a specific, published high-resolution spectrum for this exact compound is not readily available, the expected ¹H NMR signals in a solvent like DMSO-d₆ would include a singlet for the methyl protons, distinct aromatic proton signals, and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. The presence of the electron-withdrawing cyano group and electron-donating methyl group will influence the chemical shifts of the aromatic protons.

Section 3: Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[\[11\]](#) This involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron ($B_2\text{pin}_2$). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

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